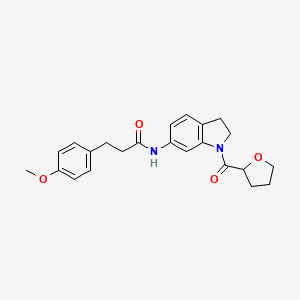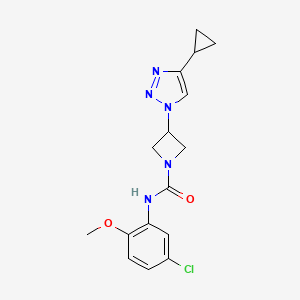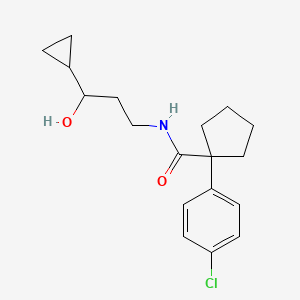
3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide is a chemical compound that has been the focus of scientific research in recent years. This compound is a type of indole derivative that has shown potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study explored the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, and more. These compounds exhibited significant antioxidant activity, with some derivatives showing higher efficacy than the well-known antioxidant ascorbic acid. The anticancer activity was assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that certain derivatives were notably cytotoxic, particularly against the U-87 cell line (Tumosienė et al., 2020).
Melatonin Receptor Binding Affinities
Another investigation focused on a series of 2-, 3-, and 4-substituted phenylalkyl amides, prepared as potential melatonin analogs to study the melatonin receptor's binding site in the chicken brain. The research found optimal binding affinities with certain structural configurations, providing valuable insights into the nature of the melatonin receptor and suggesting the utility of these compounds in studying melatonin receptor interactions (Garratt et al., 1996).
Anti-inflammatory and Analgesic Agents
A different study synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, evaluated their anti-inflammatory and analgesic activities, and compared their ulcerogenic properties to naproxen. Among these compounds, one demonstrated high analgesic and anti-inflammatory activity at a specific oral dose without inducing gastric lesions, marking it as a potential lead for further drug development (Berk et al., 2009).
Methuosis Induction in Cancer Cells
Methuosis, a novel type of nonapoptotic cell death characterized by the accumulation of vacuoles derived from macropinosomes, was induced in glioblastoma and other cancer cells by a chalcone-like compound. This research highlights the potential for developing drugs that can trigger methuosis in cancers resistant to conventional treatments (Robinson et al., 2012).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-19-9-4-16(5-10-19)6-11-22(26)24-18-8-7-17-12-13-25(20(17)15-18)23(27)21-3-2-14-29-21/h4-5,7-10,15,21H,2-3,6,11-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZMEHUKCGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)

![4-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2979247.png)

![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)

![methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2979261.png)